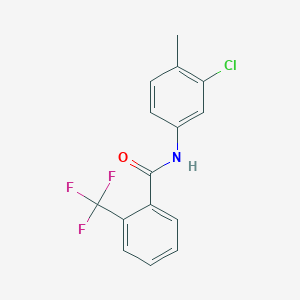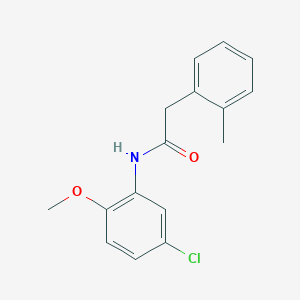
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide acts as a non-competitive inhibitor of the CFTR channel. It binds to a site on the channel that is distinct from the ATP binding site and prevents chloride ion transport through the channel. This inhibition has been shown to be reversible and dose-dependent.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. In vivo studies have shown that it can reduce airway surface liquid volume and mucus viscosity in the lungs. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in the lungs and to reduce bacterial colonization in the airways of cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. Its reversible and dose-dependent inhibition of CFTR makes it a useful tool for studying the physiological and biochemical functions of CFTR. However, its non-specific inhibition of other ion channels and potential off-target effects must be taken into consideration when interpreting results. Additionally, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and specific CFTR inhibitors that can be used in the treatment of cystic fibrosis and other diseases. Another area of focus is the study of the long-term effects of CFTR inhibition on various tissues and organ systems. Additionally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide in combination with other therapies for the treatment of cystic fibrosis and other diseases.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylbenzoic acid with trifluoromethyl aniline, followed by acylation with acetic anhydride and subsequent deprotection. This process yields a white crystalline solid that can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. This inhibition has potential therapeutic implications for cystic fibrosis and other diseases that involve CFTR dysfunction. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been used as a tool in basic research to study the physiological and biochemical functions of CFTR.
Propiedades
Fórmula molecular |
C15H11ClF3NO |
|---|---|
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(8-13(9)16)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21) |
Clave InChI |
BEUNMVGCYVYVRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)